Tris(p-nitrobenzyl) Phosphate

Description

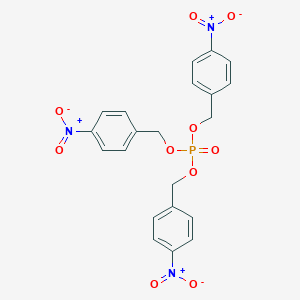

Structure

3D Structure

Properties

IUPAC Name |

tris[(4-nitrophenyl)methyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N3O10P/c25-22(26)19-7-1-16(2-8-19)13-32-35(31,33-14-17-3-9-20(10-4-17)23(27)28)34-15-18-5-11-21(12-6-18)24(29)30/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVYCNYEQFSMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322625 | |

| Record name | Tris(p-nitrobenzyl) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-93-3 | |

| Record name | Tris(4-nitrobenzyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(p-nitrobenzyl) Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Tris(p-nitrobenzyl) Phosphate

Executive Summary

Tris(p-nitrobenzyl) phosphate is a specialized organophosphate ester distinguished by its three p-nitrobenzyl moieties. While structurally related to other phosphate esters, its primary scientific value lies in the photolabile nature of the p-nitrobenzyl groups. This property allows for the precise, light-induced cleavage of the benzyl-phosphate bond, positioning the molecule as a "caged" phosphate source. This guide provides an in-depth exploration of the synthesis, physicochemical properties, core reactivity—with a focus on photochemical cleavage—and the burgeoning applications of this compound in drug development, cell signaling research, and materials science. It is designed to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique capabilities of this photoactivatable compound.

Introduction

Organophosphate esters are a broad class of compounds with immense importance, ranging from vital roles in biochemistry (e.g., ATP, DNA) to widespread use as pesticides and flame retardants. Within this class, molecules designed for specific, stimulus-responsive activity represent a frontier in chemical biology and materials science. This compound emerges as a key player in this domain.

Unlike its aryl analogue, Tris(p-nitrophenyl) phosphate—a well-known chromogenic substrate for phosphatases[1]—the utility of this compound is not derived from enzymatic turnover. Instead, its functionality is rooted in the principles of photochemistry. The p-nitrobenzyl group is a canonical photolabile protecting group (PPG), often called a "photocage," which can be cleaved upon exposure to UV light.[2][3][4] This allows for the release of a protected molecule, in this case, phosphate, with high spatial and temporal precision.[4][5] This guide elucidates the chemical principles that underpin this functionality and explores its practical applications.

Physicochemical and Structural Properties

A foundational understanding of this compound begins with its basic molecular and physical characteristics. These properties govern its handling, solubility, and reactivity in various experimental systems.

| Property | Value | Source(s) |

| CAS Number | 66777-93-3 | [6][7] |

| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [6][7] |

| Molecular Weight | 503.36 g/mol | [6][7] |

| Appearance | Solid, powder or crystalline form | |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | -20°C, protected from light | [6] |

Synthesis and Purification

The synthesis of this compound, while not extensively detailed in dedicated literature, follows established principles of organophosphate chemistry. A logical and widely applicable method involves the reaction of phosphorus oxychloride with p-nitrobenzyl alcohol.

General Synthetic Pathway

The core of the synthesis is the formation of three ester linkages between the phosphorus center and the alcohol. This reaction generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent unwanted side reactions.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is a representative methodology based on standard organophosphorus synthesis techniques.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical because phosphorus oxychloride and the intermediate chlorophosphates are highly reactive towards water, which would lead to undesired phosphoric acid byproducts.

-

-

Reagent Addition: Slowly add phosphorus oxychloride (1.0 eq) to the stirred solvent. In a separate flask, dissolve p-nitrobenzyl alcohol (3.1 eq) and anhydrous pyridine (3.1 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the phosphorus oxychloride solution at 0°C.

-

Causality: A slight excess of the alcohol and base ensures complete consumption of the phosphorus oxychloride. Dropwise addition at low temperature controls the exothermic reaction. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Causality: Each washing step is designed to remove specific impurities, leading to a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Causality: Chromatography is essential to separate the desired product from unreacted starting materials and any di- or mono-substituted byproducts, ensuring high purity.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound based on its chemical structure.

| Technique | Expected Signature |

| ¹H NMR | • ~8.2 ppm (d, 6H): Aromatic protons ortho to the nitro group. • ~7.5 ppm (d, 6H): Aromatic protons meta to the nitro group. • ~5.2 ppm (d, 6H): Benzylic methylene protons (CH₂), showing coupling to the ³¹P nucleus (JH-P ≈ 8-10 Hz). |

| ¹³C NMR | • ~148 ppm: Aromatic carbon bearing the NO₂ group. • ~142 ppm: Aromatic carbon bearing the CH₂O- group. • ~128 ppm, ~124 ppm: Remaining aromatic carbons. • ~70 ppm: Benzylic carbon (CH₂), likely showing C-P coupling. |

| ³¹P NMR | A single peak in the characteristic phosphate triester region, typically between 0 and -20 ppm. |

| IR (cm⁻¹) | • ~1520 & ~1350: Strong asymmetric and symmetric N-O stretching of the nitro group. • ~1280: Strong P=O stretching. • ~1020: P-O-C stretching. |

| UV-Vis | Strong absorbance in the UV region (typically λmax ~270-280 nm) due to the p-nitrophenyl chromophore. This absorbance is essential for initiating the photochemical cleavage. |

| HPLC | A single sharp peak under appropriate conditions (e.g., reverse-phase C18 column) to confirm purity. |

Core Chemical Reactivity

The chemical behavior of this compound is dominated by two key functionalities: its susceptibility to photochemical cleavage and the general reactivity of its phosphate triester core.

Photochemical Cleavage (Photolysis)

The most significant chemical property is its role as a "caged" phosphate. Upon irradiation with UV light (typically in the 300-365 nm range), the p-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and the release of phosphoric acid.[8]

The mechanism is analogous to the well-studied Norrish Type II reaction for o-nitrobenzyl compounds.[4] An incident photon excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon.[4] This forms a transient aci-nitro intermediate that rapidly rearranges to release the caged molecule and form a nitrosobenzaldehyde byproduct.[9]

Caption: Key steps in the photochemical release of phosphate.

This light-triggered release provides exquisite external control, allowing researchers to initiate phosphate-dependent biological processes at a desired time and location.[2][10]

Hydrolytic Stability and Cleavage

Like other phosphate triesters, this compound is susceptible to hydrolysis, though it is generally stable under neutral physiological conditions in the dark.[11] The reaction can be catalyzed by acid or base.

-

Base-Catalyzed Hydrolysis: This typically proceeds via nucleophilic attack of a hydroxide ion at the electrophilic phosphorus center.[12][13] The mechanism can be either a concerted process or a stepwise pathway involving a pentacovalent phosphorane intermediate, depending on the nature of the leaving groups.[12][14]

-

Enzymatic Hydrolysis: While aryl phosphates are excellent substrates for enzymes like phosphotriesterases,[15] the benzyl ester linkage in this molecule may be cleaved less efficiently. However, non-specific phosphatase or esterase activity could potentially lead to degradation.

Applications in Research and Drug Development

The unique ability to release phosphate on demand makes this compound a powerful tool for probing and controlling biological systems.

"Caged" Phosphate for Cellular Signaling

Many cellular processes are regulated by phosphorylation and dephosphorylation. By introducing a cell-permeable version of caged phosphate, researchers can photolytically release a pulse of inorganic phosphate (Pi) inside a cell to study its downstream effects on signaling cascades, metabolic pathways, or ion channel activity.[16][17]

Photolabile Prodrug Development

The "caged" concept is central to modern prodrug design.[18] A bioactive molecule containing a phosphate group (e.g., a phosphorylated drug or a nucleotide analogue) can be rendered inactive by esterification with p-nitrobenzyl groups. This prodrug can be administered systemically, but its activation is confined to a specific tissue or region that is irradiated with light, minimizing off-target effects.

Caption: Workflow for targeted drug activation using a photocaged phosphate strategy.

Light-Responsive Materials

The photolabile nature of the p-nitrobenzyl group can be incorporated into polymers and biomaterials. For example, this compound could be used as a photo-activatable cross-linker or as a pendant group on a polymer backbone. Upon irradiation, the cleavage of the phosphate ester would change the material's properties, such as its solubility, charge density, or ability to degrade, enabling applications in tissue engineering and controlled-release depots.

Safety and Handling

This compound should be handled with standard laboratory precautions for organic chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container at -20°C, protected from light to prevent premature degradation.[6]

Conclusion

This compound is more than just a stable organophosphate; it is a sophisticated molecular tool engineered for photo-control. Its key chemical property—the light-induced cleavage of its p-nitrobenzyl groups—provides a powerful method for the spatiotemporally controlled release of phosphate. This functionality opens up exciting avenues in chemical biology for dissecting signaling pathways, in pharmacology for designing next-generation prodrugs with reduced systemic toxicity, and in materials science for creating smart, light-responsive systems. As optical technologies become more advanced, the utility and application of precisely controlled molecules like this compound are set to expand significantly.

References

-

Guthrie, J. P. (2012). Theoretical Study of the Importance of the Spectator Groups on the Hydrolysis of Phosphate Triesters. The Journal of Organic Chemistry. [Link]

-

Gomes, D. E. B., et al. (2018). Base Mechanism to the Hydrolysis of Phosphate Triester Promoted by the Cd2+/Cd2+ Active site of Phosphotriesterase: A Computational Study. ACS Publications. [Link]

-

Tarrat, A., et al. (2010). Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study. ResearchGate. [Link]

-

Clutch Prep. (2024). Hydrolysis of Phosphate Esters Explained. Clutch Prep. [Link]

-

Guthrie, J. P. (2012). Theoretical Study of the Importance of the Spectator Groups on the Hydrolysis of Phosphate Triesters. R Discovery. [Link]

-

Zayat, L., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. ResearchGate. [Link]

-

Various Authors. (2023). Photolabile Protecting Groups and Linkers. ResearchGate. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

-

Levantino, M., et al. (2022). Using photocaging for fast time-resolved structural biology studies. PMC - NIH. [Link]

-

Hartmann, J., et al. (2021). Immunoengineering of a Photocaged 5´‐triphosphate Oligoribonucleotide Ligand for Spatiotemporal Control of RIG‐I Activation in Cancer. ResearchGate. [Link]

-

da Silva, J. F. C., et al. (2005). A Comparison between Kinetic Parameters from the Synthesis of Tris(p-nitrophenyl)phosphite and Tris(p-nitrophenyl)phosphate. American Chemical Society. [Link]

-

Shah, R. B., et al. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. [Link]

-

Havinga, E., et al. (1956). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates. ResearchGate. [Link]

-

Aime, C., et al. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates that Can Be Photolyzed by Visible Light or 800 nm Two-Photon Photolysis. ResearchGate. [Link]

-

Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Aime, C., et al. (2013). Synthesis and Characterization of Cell-Permeable Caged Phosphates That Can Be Photolyzed by Visible Light or 800 Nm Two-Photon Photolysis. PubMed. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

Seven Chongqing Chemdad Co. (n.d.). TRIS(4-NITROPHENYL) PHOSPHATE. Chemdad. [Link]

-

Singh, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 6. labsolu.ca [labsolu.ca]

- 7. scbt.com [scbt.com]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of cell-permeable caged phosphates that can be photolyzed by visible light or 800 nm two-photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jhss.scholasticahq.com [jhss.scholasticahq.com]

An In-depth Technical Guide to the Synthesis and Purification of Tris(p-nitrobenzyl) Phosphate

Abstract

Introduction: The Significance of Tris(p-nitrobenzyl) Phosphate

This compound is an organic molecule of interest in various chemical and biomedical research areas. Its structure, featuring a central phosphate core functionalized with three p-nitrobenzyl groups, makes it a useful intermediate in the synthesis of more complex molecules. The nitro groups can be readily reduced to amines, providing a handle for further functionalization, while the phosphate ester linkages can be selectively cleaved. Although less common than its analogue, Tris(p-nitrophenyl) phosphate, which is widely used as a chromogenic substrate for phosphatases, this compound holds potential in the development of novel prodrugs, chemical sensors, and as a building block in materials science.

This guide aims to bridge the gap in the available literature by providing a detailed, practical framework for the synthesis and purification of this compound.

Synthetic Strategy: The Phosphorylation of p-Nitrobenzyl Alcohol

The most logical and widely employed method for the synthesis of triaryl or trialkyl phosphates is the reaction of the corresponding alcohol with a suitable phosphorylating agent. In the case of this compound, the precursor is p-nitrobenzyl alcohol, a commercially available solid. The phosphorylating agent of choice is typically phosphorus oxychloride (POCl₃) due to its high reactivity and cost-effectiveness.

The Underlying Mechanism

The reaction proceeds via a nucleophilic attack of the alcoholic oxygen of p-nitrobenzyl alcohol on the electrophilic phosphorus atom of phosphorus oxychloride. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The reaction is a multi-step process:

-

First Esterification: One molecule of p-nitrobenzyl alcohol reacts with POCl₃ to form a mono-substituted chlorophosphate intermediate.

-

Second Esterification: A second molecule of p-nitrobenzyl alcohol displaces another chloride ion.

-

Third Esterification: The final molecule of p-nitrobenzyl alcohol reacts to yield the desired this compound.

The presence of a base is crucial not only to scavenge the HCl, which would otherwise protonate the starting alcohol and inhibit the reaction, but also to catalyze the reaction by activating the alcohol.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the synthesis of similar phosphate esters.[1][2] Researchers should perform small-scale trials to optimize the reaction conditions for their specific setup.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| p-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | ≥98% | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | ≥99% | Phosphorylating agent |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Base and solvent |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Solvent |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | For work-up |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | (aq) | For work-up |

| Brine (saturated NaCl solution) | NaCl | 58.44 | (aq) | For work-up |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Drying agent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent grade | For recrystallization |

| Hexane | C₆H₁₄ | 86.18 | Reagent grade | For recrystallization |

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis and purification workflow for this compound.

Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitrobenzyl alcohol (3.0 equivalents) in a mixture of anhydrous pyridine (5-10 volumes) and anhydrous dichloromethane (DCM, 5-10 volumes).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Achieving High Purity

The crude this compound is typically a solid and can be purified by recrystallization.

Recrystallization Protocol

-

Solvent Selection: A common solvent system for the recrystallization of similar aromatic phosphate esters is a mixture of ethyl acetate and hexane.[3][4]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

-

Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Purification Workflow Diagram

Caption: Step-by-step process for the purification of this compound by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. The melting point for the related compound Tris(4-nitrophenyl) phosphate is in the range of 154-159°C.[5][6] |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the p-nitrobenzyl group and the methylene protons of the benzyl group. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. |

| ³¹P NMR | Phosphorus NMR is a crucial technique for characterizing organophosphorus compounds. A single peak in the phosphate region is expected.[7] |

| FT-IR | The infrared spectrum should show characteristic absorption bands for the P=O, P-O-C, and C-NO₂ functional groups. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound (C₂₁H₁₈N₃O₁₀P, MW: 503.36).[8] |

| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[9] |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: is flammable and toxic. It should also be handled in a fume hood.

-

Dichloromethane (DCM): is a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

-

The nitroaromatic product, This compound , should be handled with care, as many nitro compounds are toxic and potentially explosive, although there is no specific data to suggest this for the title compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and purification of this compound. By understanding the underlying chemical principles and following the detailed experimental guidelines, researchers can confidently produce this valuable compound for their scientific endeavors. The importance of careful experimental technique, rigorous purification, and thorough characterization cannot be overstated in ensuring the quality and reliability of the synthesized material.

References

-

Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

-

Taylor & Francis Online. Design of Experiments on the Transesterification of tris(p-nitrophenyl) Phosphate with Sodium Methoxide. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

ResearchGate. Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

YouTube. Dehydration of Alcohols with POCl3. [Link]

-

ResearchGate. Final step in the synthesis of o-nitrobenzyl NB compounds. [Link]

- Google Patents.

-

PubChem. 4-Nitrophenyl Phosphate. [Link]

- Google Patents.

-

Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

-

Chemistry Steps. POCl3 for Dehydration of Alcohols. [Link]

-

ACS Publications. o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]

-

ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? [Link]

-

PubChem. Tris(isopropylphenyl)phosphate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. Tris(4-nitrophenyl) Phosphate | 3871-20-3 | TCI AMERICA [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. p -Nitrophenyl Phosphate, DiTris Salt Excellent substrate for alkaline phosphatase-based ELISA assays. 68189-42-4 [sigmaaldrich.com]

Tris(p-nitrobenzyl) Phosphate: A Technical Guide for Advanced Research

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Tris(p-nitrobenzyl) phosphate, a key reagent in fields requiring precise spatial and temporal control of phosphate-containing biomolecules. As a photolabile protecting group, its utility in drug development, cell signaling studies, and diagnostics is significant. This document outlines its chemical properties, synthesis, mechanism of action, and practical applications, grounded in established scientific principles.

Core Compound Identification

A clear identification of the molecule is paramount for reproducible research and safety. The fundamental properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 66777-93-3 | [1][2] |

| Molecular Formula | C₂₁H₁₈N₃O₁₀P | [2] |

| Molecular Weight | 503.36 g/mol | [1][2] |

| Synonyms | 4-Nitro-benzenemethanol Phosphate, NSC 401698 | [2] |

Introduction: The Role of Photolabile Protecting Groups

In complex biological systems and multi-step organic syntheses, the ability to selectively block and unmask a functional group on demand is a powerful tool. Photolabile protecting groups (PPGs), often called "caging" groups, are moieties that can be removed by irradiation with light, typically in the UV or near-UV spectrum.[3] This process offers an exceptional degree of control, allowing researchers to initiate biological processes or chemical reactions at a precise time and location, a capability not afforded by traditional chemical deprotection methods.[3]

The nitrobenzyl functional group is one of the most widely utilized PPG scaffolds due to its versatility and reliable activation.[4] this compound leverages this chemistry, serving as a "caged" source of phosphate or as a protecting agent for phosphate groups on biomolecules such as ATP or signaling lipids.[3] Upon photolysis, the nitrobenzyl groups are cleaved, liberating the phosphate moiety in its active form.

Synthesis and Mechanism

Synthetic Pathway: A Representative Protocol

The logical synthetic route involves the reaction of three equivalents of p-nitrobenzyl alcohol with one equivalent of phosphorus oxychloride, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

Caption: General synthetic scheme for this compound.

Experimental Protocol (Representative):

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3.0 equivalents of p-nitrobenzyl alcohol and an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add 3.0 equivalents of a suitable base, such as pyridine or triethylamine, to the stirred solution.

-

Phosphorylation: Slowly add 1.0 equivalent of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanism of Photocleavage

The utility of nitrobenzyl-caged compounds stems from their ability to undergo a photochemical reaction upon absorption of UV light. The process for a p-nitrobenzyl ester proceeds via an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond and release of the protected molecule.

The key steps are:

-

Photoexcitation: Absorption of a photon (typically in the 300-365 nm range) excites the nitro group.[4]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

-

Rearrangement: This is followed by an electron rearrangement to form an aci-nitro intermediate.

-

Release: The intermediate rearranges to release the protected phosphate group and form a p-nitrosobenzaldehyde byproduct.

Caption: Simplified workflow of the photocleavage (uncaging) process.

Application in Research and Development

The primary application of this compound is the controlled release of phosphate or the protection and subsequent release of phosphorylated molecules. This "caging" technique is invaluable for studying rapid biological processes.

Key Applications Include:

-

Studying Kinase and Phosphatase Activity: By releasing a caged substrate like ATP, enzyme kinetics can be studied in real-time without the artifacts of mechanical mixing.[7]

-

Controlling Cell Signaling Pathways: Caged second messengers (e.g., caged IP₃ or caged cAMP) allow researchers to trigger signaling cascades with high spatiotemporal resolution, observing downstream effects within a single cell or even subcellular regions.

-

Drug Delivery and Activation: In prodrug strategies, a bioactive phosphorylated drug can be rendered inert by caging with nitrobenzyl groups. Irradiation at a target tissue site could then activate the drug, minimizing systemic toxicity.

Experimental Protocol: General Procedure for Photocleavage

This protocol provides a generalized workflow for a photocleavage experiment. Specific parameters such as concentration, irradiation time, and wavelength must be optimized for the specific caged compound and biological system.

-

Preparation of Caged Compound:

-

Dissolve the this compound-caged substrate in an appropriate aqueous buffer (e.g., HEPES, Tris). Ensure the final concentration is suitable for the intended biological assay. Note: DMSO may be used for initial stock solutions, but the final concentration in the aqueous buffer should be low (typically <1%) to avoid solvent effects.

-

-

Sample Incubation:

-

Introduce the caged compound to the biological sample (e.g., cell culture, purified enzyme solution). An incubation period may be necessary to allow for diffusion or uptake. The sample must be protected from ambient UV light.

-

-

Photolysis (Uncaging):

-

Expose the sample to a UV light source. Common sources include mercury arc lamps fitted with filters to isolate the desired wavelength (e.g., 365 nm) or pulsed lasers for high temporal resolution.

-

The duration and intensity of the light pulse are critical parameters. These must be calibrated to achieve the desired concentration of released substrate without causing photodamage to the biological sample.

-

-

Assay and Detection:

-

Immediately following photolysis, measure the biological response. The detection method will be specific to the experiment (e.g., fluorescence microscopy for calcium imaging, spectrophotometry for enzyme assays, or electrophysiology for neuronal activation).

-

-

Controls:

-

No Light Control: A sample containing the caged compound that is not irradiated to ensure the caged compound is biologically inert.

-

Light Only Control: A sample without the caged compound that is irradiated to control for any effects of the light itself on the biological system.

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds like Tris(4-nitrophenyl) phosphate provides a strong basis for safe handling procedures.[8]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Commercial suppliers often recommend storage at -20°C.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[9]

-

Always consult the specific MSDS provided by the supplier before use.

References

-

Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

-

A New Approach to Time-Resolved Studies of ATP-Requiring Biological Systems: Laser Flash Photolysis of Caged ATP. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Synthesis and Characterization of Cell-Permeable Caged Phosphates That Can Be Photolyzed by Visible Light or 800 Nm Two-Photon Photolysis. ChemBioChem. Available at: [Link]

-

Photorelease of Phosphates: Mild Methods for Protecting Phosphate Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Photochemistry of alpha-keto phosphate esters Photorelease of a caged cAMP. Semantic Scholar. Available at: [Link]

-

Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC - NIH. Available at: [Link]

-

The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

A New Approach to Time-Resolved Studies of ATP-Requiring Biological Systems: Laser Flash Photolysis of Caged ATP. JSTOR. Available at: [Link]

-

Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. Available at: [Link]

-

TRIS(4-NITROPHENYL) PHOSPHATE Usage And Synthesis. ChemicalBook. Available at: [Link]

-

Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. National Institutes of Health. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. TRIS(4-NITROPHENYL) PHOSPHATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

A Guide to the Mechanism of Action of Nitrophenyl Phosphates in Biochemical Assays

This technical guide provides an in-depth exploration of the mechanism of action for nitrophenyl phosphate compounds, which are pivotal chromogenic substrates in a multitude of biochemical assays. While the query specified Tris(p-nitrobenzyl) Phosphate, the vast body of scientific literature focuses on the closely related and widely utilized p-nitrophenyl phosphate (pNPP). Therefore, this guide will establish the foundational principles through the lens of pNPP's mechanism and then extrapolate to the theoretical applications of related molecules like Tris(p-nitrophenyl) Phosphate. This approach ensures that researchers, scientists, and drug development professionals receive a thorough and practical understanding of this important class of reagents.

The Core Principle: Chromogenic Substrates in Enzymatic Assays

The utility of nitrophenyl phosphates in biochemical assays is rooted in their function as chromogenic substrates.[1] In their intact form, these molecules are colorless. However, upon enzymatic cleavage of the phosphate ester bond, they release a nitrophenol product.[2] Under alkaline conditions, this product, specifically p-nitrophenol (pNP), converts to the p-nitrophenolate anion, which imparts a distinct yellow color to the solution.[2][3] The intensity of this yellow color, which can be quantified spectrophotometrically by measuring its absorbance at or around 405 nm, is directly proportional to the amount of enzyme activity.[1][4] This elegant and straightforward principle has made nitrophenyl phosphates, particularly pNPP, a cornerstone in diagnostics and enzyme kinetics research.[2]

Unraveling the Mechanism: A Focus on p-Nitrophenyl Phosphate (pNPP)

The primary application of pNPP is as a substrate for various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase, as well as protein tyrosine phosphatases (PTPs).[1][5] The enzymatic hydrolysis of pNPP is a two-step process. First, a nucleophilic residue in the enzyme's active site attacks the phosphorus atom of pNPP, leading to the formation of a transient phospho-enzyme intermediate and the release of the first product, p-nitrophenol. In the second step, the phospho-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate. The presence of an electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond more susceptible to enzymatic cleavage.[1]

Visualizing the Enzymatic Hydrolysis of pNPP

Caption: A generalized workflow for a pNPP-based biochemical assay.

Quantitative Data and Considerations

The success of assays using nitrophenyl phosphates relies on careful optimization and understanding of the reaction kinetics.

| Parameter | Typical Value/Condition | Significance | Reference |

| Wavelength (λmax) | 405 nm | The wavelength of maximum absorbance for the p-nitrophenolate anion. | [3] |

| pH Optimum | Alkaline (pH 8.0-10.0) for Alkaline Phosphatase | Enzyme activity is highly dependent on pH. Buffers like Tris-HCl or Diethanolamine are commonly used. | [3][6] |

| Substrate Concentration | 1-5 mM | Should be at or above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate. | [6] |

| Incubation Temperature | 25-37°C | Affects the rate of the enzymatic reaction. Should be kept consistent. | [7] |

| Stop Reagent | 3 N NaOH | Halts the enzymatic reaction and maximizes the color of the p-nitrophenolate product. | [1] |

Conclusion

Nitrophenyl phosphates, with p-nitrophenyl phosphate (pNPP) as the archetypal example, are invaluable tools in biochemical research and diagnostics. Their mechanism of action, which relies on the enzymatic release of a chromogenic product, provides a simple, robust, and quantifiable method for measuring the activity of a wide range of enzymes. While the direct application of this compound in such assays is not well-documented, the foundational principles of enzymatic cleavage of phosphate esters to yield detectable products remain a cornerstone of modern biochemical analysis. Researchers are encouraged to leverage the well-established protocols for pNPP as a starting point for developing and optimizing their own enzymatic assays.

References

-

John Wiley & Sons. (2001). Analysis of Protein Tyrosine Phosphatases and Substrates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. Retrieved from [Link]

-

Elsevier. (2016). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Retrieved from [Link]

-

Center for Dead Plant Studies. (1994). Assays with p-Nitrophenyl linked Substrates. Retrieved from [Link]

-

MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Retrieved from [Link]

-

PubMed Central. (2011). Probing the Origins of catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. Retrieved from [Link]

-

ResearchGate. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Nitrophenyl phosphate di(tris) salt (N3254) - Product Information Sheet. Retrieved from [Link]

-

PubMed Central. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Retrieved from [Link]

-

PubMed Central. (1951). The differentiation of true and pseudo cholinesterase by organo-phosphorus compounds. Retrieved from [Link]

-

Biocompare. (n.d.). p-Nitrophenyl Phosphate (PNPP) from New England Biolabs. Retrieved from [Link]

-

Chemical Reviews. (2010). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Retrieved from [Link]

- Google Patents. (n.d.). Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nrel.colostate.edu [nrel.colostate.edu]

- 7. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters [mdpi.com]

Solubility of Tris(p-nitrobenzyl) Phosphate in DMSO and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tris(p-nitrobenzyl) phosphate. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established methodologies to offer predictive insights and robust experimental protocols. The document is designed to equip researchers, particularly those in drug development and proteomics, with the knowledge to effectively handle, dissolve, and utilize this compound in various organic solvent systems. Emphasis is placed on dimethyl sulfoxide (DMSO) due to its prevalence as a solvent for compound screening and storage.

Introduction: Understanding the Molecule

This compound is an organophosphate compound characterized by a central phosphate group esterified with three p-nitrobenzyl moieties.[1][2] Its molecular structure, featuring a polar phosphate core and three aromatic, electron-withdrawing nitrobenzyl groups, dictates its chemical behavior and, consequently, its solubility. The molecular formula is C21H18N3O10P, with a molecular weight of approximately 503.36 g/mol .[1][2]

The p-nitrobenzyl group, in particular, is of significant interest in medicinal chemistry and chemical biology. It can serve as a photoremovable protecting group, allowing for the controlled release of a substance upon irradiation with light.[3] This property makes compounds like this compound and its analogs valuable in applications such as prodrug design and the controlled activation of biological molecules.[3][4] A thorough understanding of its solubility is therefore a critical first step for any experimental design.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[5][6] The key physicochemical properties of this compound that influence its solubility are:

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The central phosphate group (P=O) is highly polar, while the three large nitrobenzyl groups are predominantly nonpolar and aromatic, although the nitro groups (NO2) add some polarity.

-

Molecular Weight: With a molecular weight of 503.36 g/mol , it is a relatively large molecule, which can negatively impact its solubility compared to smaller compounds.[1][2]

-

Hydrogen Bonding: The oxygen atoms in the phosphate and nitro groups can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.

Based on these properties, we can predict its solubility behavior in various organic solvents.

Solubility in DMSO and Other Organic Solvents

Several sources explicitly state that this compound is soluble in DMSO (Dimethyl Sulfoxide).[1] DMSO is a highly polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, making it an excellent solvent for this molecule.

For other organic solvents, we can make educated predictions based on their properties and data from analogous compounds like triphenyl phosphate and bis(4-nitrophenyl) phosphate.[7][8][9]

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | H-bond acceptor | Soluble | High polarity effectively solvates the phosphate core. Supported by available data.[1] |

| Dimethylformamide (DMF) | High | H-bond acceptor | Likely Soluble | Similar to DMSO, its high polarity should facilitate dissolution. |

| Acetone | Medium | H-bond acceptor | Moderately Soluble | May dissolve the compound, but likely to a lesser extent than DMSO or DMF. |

| Ethanol/Methanol | High | H-bond donor & acceptor | Slightly to Moderately Soluble | The aromatic groups may limit solubility in these protic solvents despite their polarity. |

| Dichloromethane (DCM) | Low | None | Slightly Soluble | The large, nonpolar surface area of the nitrobenzyl groups may allow for some solubility. |

| Hexane/Heptane | Very Low | None | Insoluble | Highly nonpolar solvents are unlikely to effectively solvate the polar phosphate group. |

| Water | Very High | H-bond donor & acceptor | Insoluble | The large, hydrophobic nitrobenzyl groups will likely make the compound insoluble in water. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a tared vial.

-

Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). This ensures that the solution reaches saturation. The extended time allows for the dissolution process to reach a steady state.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid. This step is critical for separating the saturated supernatant from any remaining solid particles.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or molarity (mol/L).

-

3.3. Experimental Workflow Diagram

Factors Influencing Solubility and Practical Considerations

Several factors can affect the observed solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly alter the solubility of the compound. Always use high-purity, anhydrous solvents when possible.

-

Compound Purity: Impurities in the this compound sample can also affect its solubility characteristics.

-

pH (in aqueous systems): While largely insoluble in water, the stability and solubility of phosphate esters can be influenced by pH in aqueous or partially aqueous systems due to potential hydrolysis, especially at extreme pH values.

When preparing stock solutions for screening or other applications, especially in DMSO, it is advisable to use gentle warming and sonication to aid dissolution. However, be mindful of potential compound degradation at elevated temperatures. Stock solutions in DMSO should be stored under appropriate conditions (e.g., at -20°C or -80°C) to minimize degradation and precipitation over time.

Conclusion

This compound is a compound of interest with predictable, yet specific, solubility characteristics. It is readily soluble in polar aprotic solvents like DMSO, making it compatible with standard workflows in drug discovery and chemical biology. Its solubility in other organic solvents is expected to vary based on the solvent's polarity and hydrogen bonding capabilities. For precise applications, the experimental protocol detailed in this guide provides a robust framework for determining its quantitative solubility. By understanding the interplay between the compound's structure and solvent properties, researchers can confidently prepare solutions and design experiments, ensuring the integrity and reproducibility of their results.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants.

- Ataman Kimya. (n.d.). PHOSPHATE ESTERS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- enzymecode. (2025). Phosphoric acid's solubility in various solvents.

- Unknown. (2023). Solubility of Organic Compounds.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- HROC. (2024). Organic Phosphate Ester (OPE) – A Surfactant for Stability.

- Fisher Scientific. (n.d.). This compound, TRC 500 mg.

- Google Patents. (n.d.). US3331896A - Method of preparing alkali soluble phosphate esters of hydroxylic organic compounds.

- Lab Pro Inc. (n.d.). Tris(4-nitrophenyl) Phosphate, 25G.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.

- ResearchGate. (2025). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles.

- ChemicalBook. (n.d.). Bis(4-nitrophenyl) phosphate CAS#: 645-15-8.

- MedchemExpress.com. (n.d.). Triphenyl phosphate | Organic Phosphate Flame Retardant.

- Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.

- PubChem. (n.d.). 4-Nitrophenyl Phosphate.

- PubChem. (n.d.). Triphenyl Phosphate.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. saltise.ca [saltise.ca]

- 7. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tris(p-nitrobenzyl) Phosphate for Enzyme Kinetics Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of enzyme kinetics is fundamental to understanding biological processes and developing novel therapeutics. A crucial component of these studies is the selection of an appropriate substrate that enables reliable and sensitive measurement of enzyme activity. This guide provides an in-depth technical overview of Tris(p-nitrobenzyl) phosphate (TpNBP), a chromogenic substrate particularly valuable for assaying phosphotriesterases (PTEs) and related hydrolases. We will explore the chemical principles underlying its use, provide validated, step-by-step protocols for kinetic analysis, and discuss the critical experimental variables and interpretation of results. This document is intended to serve as a practical resource, bridging theoretical concepts with field-proven applications to empower researchers in their enzyme characterization endeavors.

Introduction: The Need for Robust Phosphotriesterase Assays

Phosphotriesterases (PTEs) are a class of metalloenzymes that catalyze the hydrolysis of organophosphates.[1] Initially discovered in soil bacteria like Pseudomonas diminuta, these enzymes have garnered significant interest for their potential in bioremediation and as bioscavengers against toxic organophosphate-based pesticides and chemical warfare agents.[2][3] Understanding the catalytic efficiency and substrate specificity of both native and engineered PTEs is paramount for these applications.

Kinetic assays are the gold standard for this characterization. An ideal assay employs a substrate that is safe, stable, and produces a readily detectable signal upon enzymatic turnover. While compounds like paraoxon are potent substrates, their high toxicity presents significant handling challenges.[4] this compound emerges as a valuable alternative, offering a safer profile while enabling sensitive, continuous monitoring of enzyme activity through spectrophotometry.[5] Its utility lies in the enzymatic release of p-nitrobenzyl alcohol, a chromophore whose formation can be tracked in real-time.

Substrate Profile: this compound (TpNBP)

Chemical Properties

-

Molecular Formula: C₂₁H₁₈N₃O₁₀P[6]

-

Molecular Weight: 503.36 g/mol [6]

-

Appearance: Typically a light yellow or off-white crystalline powder.

-

Solubility: TpNBP exhibits poor solubility in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[7] This characteristic is a critical consideration for stock solution preparation.

Principle of Detection

The utility of TpNBP as a kinetic substrate is anchored in its enzymatic hydrolysis. PTEs cleave one of the ester bonds, releasing one molecule of p-nitrobenzyl alcohol and one molecule of bis(p-nitrobenzyl) phosphate. Under neutral to alkaline pH conditions, the hydroxyl group of the liberated p-nitrobenzyl alcohol does not ionize as readily as p-nitrophenol (the product from paraoxon hydrolysis). However, the change in the electronic environment upon cleavage provides a distinct spectrophotometric signal that can be monitored. The key is to identify a wavelength where the product absorbs significantly more than the substrate.

The Enzymatic Reaction: A Mechanistic Overview

Phosphotriesterases from organisms like Pseudomonas diminuta are remarkably efficient catalysts, with some reactions approaching the diffusion-controlled limit.[8] These enzymes typically feature a binuclear metal center (often containing two Zn²⁺ ions) within a hydrophobic active site.[1][2]

The catalytic mechanism involves the activation of a water molecule by the metal center, generating a potent hydroxide nucleophile.[9] This nucleophile directly attacks the electrophilic phosphorus atom of the this compound substrate. This Sₙ2-like reaction proceeds with an inversion of stereochemistry at the phosphorus center, leading to the cleavage of a P-O bond and the release of p-nitrobenzyl alcohol.[1]

Experimental Protocol: Kinetic Analysis of Phosphotriesterase

This protocol provides a robust framework for determining the kinetic parameters (Kₘ and k꜀ₐₜ) of a phosphotriesterase using TpNBP.

4.1. Materials and Reagents

-

This compound (TpNBP) (CAS 66777-93-3)[10]

-

Purified Phosphotriesterase (PTE) enzyme

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Buffer: 50 mM CHES (2-(N-cyclohexylamino)ethanesulfonic acid), pH 9.0[11]

-

Metal Cofactor (optional, if needed for enzyme stability/activity): e.g., 0.1 mM CoCl₂[11]

-

UV-Vis Spectrophotometer (temperature-controlled)

-

Quartz cuvettes or 96-well UV-transparent microplates

4.2. Reagent Preparation: The Causality Behind the Choices

-

TpNBP Stock Solution (e.g., 20 mM):

-

Accurately weigh TpNBP powder and dissolve in 100% anhydrous DMSO.

-

Rationale: TpNBP is poorly soluble in water.[7] DMSO is an effective solvent that is generally compatible with enzyme assays at low final concentrations (<5% v/v). Using anhydrous DMSO prevents premature substrate hydrolysis during storage. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.

-

-

Assay Buffer (50 mM CHES, pH 9.0, with 0.1 mM CoCl₂):

-

Dissolve CHES powder in deionized water, adjust pH to 9.0 using NaOH. Add CoCl₂ if required.

-

Rationale: Many bacterial PTEs exhibit optimal activity at a slightly alkaline pH, typically between 8.5 and 9.0.[3][12] CHES is a suitable buffer for this range. Some PTEs show enhanced activity or stability with specific divalent cations like Co²⁺ substituted for the native Zn²⁺.[9] It is crucial to verify the optimal conditions for your specific enzyme.

-

-

Enzyme Working Solution:

-

Dilute the purified enzyme stock to a suitable concentration in the assay buffer immediately before use.

-

Rationale: The final enzyme concentration should be chosen to yield a linear rate of product formation for at least 1-2 minutes. This concentration is typically in the low nanomolar range for efficient enzymes like PTE from P. diminuta. It must be determined empirically. It is often necessary to include a stabilizing protein like 0.1% β-lactoglobulin in the dilution buffer for recombinant PTE, which can be unstable at the low concentrations used in assays.[3]

-

4.3. Experimental Workflow

4.4. Detailed Assay Procedure (Single Cuvette Example)

-

Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at a suitable wavelength (e.g., 400 nm, which is often used for p-nitrophenolate, but should be confirmed via a wavelength scan of the product under assay conditions) and equilibrate the sample holder to the desired temperature (e.g., 30°C).[11][13]

-

Reaction Mixture Assembly: In a 1 mL cuvette, add:

-

Assay Buffer: (e.g., 980 µL)

-

Enzyme Working Solution: (e.g., 10 µL)

-

-

Equilibration: Mix gently by pipetting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Start the measurement and add a small volume of TpNBP stock solution (e.g., 10 µL of a 20x stock to achieve the desired final concentration). Mix rapidly by inverting the cuvette with parafilm.

-

Self-Validation Check: The volume of DMSO added should be kept constant across all substrate concentrations and ideally should not exceed 5% (v/v) to avoid solvent effects on enzyme activity.

-

-

Data Acquisition: Record the change in absorbance over time (e.g., every second for 2-3 minutes). The plot of absorbance vs. time should be linear for the initial phase of the reaction.

4.5. Data Analysis

-

Calculate Initial Velocity (V₀):

-

Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Convert this rate to M/s using the Beer-Lambert Law (A = εcl):

-

V₀ (M/s) = (Slope / ε / l) / 60

-

Where:

-

ε (M⁻¹cm⁻¹) is the molar extinction coefficient of p-nitrobenzyl alcohol at the monitoring wavelength and pH. This value must be determined empirically by creating a standard curve of known p-nitrobenzyl alcohol concentrations in the assay buffer.

-

l (cm) is the path length of the cuvette (typically 1 cm).

-

-

-

-

Determine Kinetic Parameters:

-

Repeat the assay across a range of final TpNBP concentrations (e.g., 0.1x to 10x the expected Kₘ).

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

-

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

-

The software will provide the values for Vₘₐₓ and Kₘ.

-

Calculate the turnover number, k꜀ₐₜ = Vₘₐₓ / [E] , where [E] is the final molar concentration of the enzyme in the assay.

-

The catalytic efficiency is given by the ratio k꜀ₐₜ / Kₘ .

-

Data Presentation and Expected Results

For a typical phosphotriesterase, kinetic parameters can vary widely depending on the specific enzyme variant and the substrate used.[14]

Table 1: Representative Kinetic Parameters for PTE with Organophosphate Substrates

| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| P. diminuta | Paraoxon | ~50-100 | ~2,100 - 10,000 | ~4 x 10⁷ - 10⁸ | [2][3] |

| P. diminuta | Parathion | - | - | - | [2] |

| P. diminuta | Methyl Parathion | - | - | - | [2] |

Note: Specific kinetic data for this compound is less commonly published than for substrates like paraoxon. The values for paraoxon are provided for context regarding the enzyme's high efficiency. Researchers should expect to determine these values empirically for TpNBP.

Advantages and Critical Considerations

Advantages of TpNBP:

-

Safety: TpNBP is significantly less toxic than organophosphate pesticides like paraoxon, simplifying handling and disposal procedures.

-

Chromogenic Product: The release of p-nitrobenzyl alcohol allows for a continuous, real-time spectrophotometric assay, which is preferable to endpoint or coupled assays.

-

Stability: As a solid, the substrate is stable when stored correctly.

Limitations and Troubleshooting:

-

Solubility: The primary challenge is the low aqueous solubility, mandating the use of a co-solvent like DMSO. Researchers must perform solvent tolerance curves to ensure the final DMSO concentration does not inhibit the enzyme.

-

Background Hydrolysis: At high pH and elevated temperatures, non-enzymatic hydrolysis of the substrate can occur. Always run a "no-enzyme" control to measure and subtract this background rate.

-

Extinction Coefficient: Unlike the p-nitrophenolate anion, which has a very high and well-documented extinction coefficient (~17,000-18,000 M⁻¹cm⁻¹ at 400-410 nm), the molar absorptivity of p-nitrobenzyl alcohol is lower and more dependent on the precise wavelength and buffer conditions.[13] It is imperative to empirically determine this value for accurate rate calculations.

Conclusion

This compound serves as a powerful and practical tool for the kinetic characterization of phosphotriesterases and other hydrolases. Its favorable safety profile and suitability for continuous spectrophotometric monitoring make it an excellent choice for academic and industrial research settings. By understanding the underlying chemical principles, carefully preparing reagents, and adhering to a validated experimental protocol, researchers can generate high-quality, reproducible kinetic data. This guide provides the necessary framework to successfully implement TpNBP in enzyme kinetics studies, enabling deeper insights into enzyme function and facilitating the development of enzyme-based biotechnologies.

References

-

Dumas, D. P., Caldwell, S. R., Wild, J. R., & Raushel, F. M. (1989). Purification and properties of the phosphotriesterase from Pseudomonas diminuta. Journal of Biological Chemistry, 264(33), 19659-19665. [Link]

-

Vanhooke, J. L., Benning, M. M., Raushel, F. M., & Holden, H. M. (1996). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog diethyl 4-methylbenzylphosphonate. Biochemistry, 35(19), 6020-6025. [Link]

-

Lewis, V. E., Donarski, W. J., Wild, J. R., & Raushel, F. M. (1988). Mechanism and stereochemical course of the reaction catalyzed by a phosphotriesterase from Pseudomonas diminuta. Biochemistry, 27(5), 1591-1597. [Link]

-

Draganov, D. I., & La Du, B. N. (2004). Paraoxonase 1 (PON1) as a genetic determinant of susceptibility to organophosphate toxicity. Journal of Toxicology and Environmental Health, Part B, 7(1), 35-54. [Link]

-

Goldsmith, M., & Tawfik, D. S. (2012). Update on biochemical properties of recombinant Pseudomonas diminuta phosphotriesterase. Critical Reviews in Biochemistry and Molecular Biology, 47(3), 221-233. [Link]

-

Furlong, C. E., Richter, R. J., Seidel, S. L., & Motulsky, A. G. (1991). Role of paraoxonase (PON1) in insecticide metabolism. Chemico-Biological Interactions, 80(1-2), 1-13. [Link]

-

Wikipedia contributors. (2023). Paraoxonase 1. Wikipedia, The Free Encyclopedia. [Link]

-

Richter, R. J., & Furlong, C. E. (2007). Paraoxonase 1 (PON1) status and substrate hydrolysis. Toxicology and Applied Pharmacology, 224(2), 197-205. [Link]

-

Caldwell, S. R., Newcomb, J. R., Schlecht, K. A., & Raushel, F. M. (1991). Limits of diffusion in the hydrolysis of substrates by the phosphotriesterase from Pseudomonas diminuta. Biochemistry, 30(30), 7438-7444. [Link]

-

Richter, R. J., Jarvik, G. P., & Furlong, C. E. (2009). Paraoxonase 1 (PON1) status and substrate hydrolysis. Toxicology and Applied Pharmacology, 235(1), 1-8. [Link]

-

Hong, S. B., & Raushel, F. M. (1999). Stereochemical preferences for chiral substrates by the bacterial phosphotriesterase. Chemico-Biological Interactions, 119-120, 225-234. [Link]

-

Hiblot, J., Gotthard, G., Chabriere, E., & Elias, M. (2012). Enhancing the promiscuous phosphotriesterase activity of a thermostable lactonase (GkaP) for the efficient degradation of organophosphate pesticides. Applied and Environmental Microbiology, 78(14), 4983-4989. [Link]

-

Donarski, W. J., Dumas, D. P., Heitmeyer, D. P., Lewis, V. E., & Raushel, F. M. (1989). Structure-activity relationships in the hydrolysis of substrates by the phosphotriesterase from Pseudomonas diminuta. Biochemistry, 28(11), 4650-4655. [Link]

-

dos Santos, J. C. S., de Souza, F. R., & Nome, F. (2009). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. Journal of Colloid and Interface Science, 333(1), 229-235. [Link]

-

Wang, Y. (1998). Development of a phosphotriesterase enzyme assay for determination of organophosphate pesticides. UNLV Retrospective Theses & Dissertations. 860. [Link]

-

Jackson, C. J., Liu, J. W., Coote, M. L., & Ollis, D. L. (2008). Transition state analysis of the reaction catalyzed by the phosphotriesterase from Sphingobium sp. TCM1. Journal of the American Chemical Society, 130(47), 16064-16071. [Link]

-

Angelucci, F., Caccuri, A. M., & Di Ilio, C. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. International Journal of Molecular Sciences, 21(14), 5116. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Tris(4-nitrophenyl) Phosphate: Synthesis and Applications. [Link]

-

Purnomo, A. S., Mori, T., & Kameya, M. (2022). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Scientific Reports, 12(1), 1-11. [Link]

-

Hong, S. B., & Raushel, F. M. (1999). Stereochemical constraints on the substrate specificity of phosphotriesterase. Biochemistry, 38(4), 1159-1165. [Link]

-

Stenutz, R. (n.d.). p-nitrobenzyl alcohol. [Link]

-

Bigley, A. N., & Raushel, F. M. (2013). Catalytic mechanisms for phosphotriesterases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 443-453. [Link]

-

Alias, Z., & Othman, I. (2019). Microbial Phosphotriesterase: Structure, Function, and Biotechnological Applications. International Journal of Molecular Sciences, 20(16), 3875. [Link]

-

NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. [Link]

-

Becker, E. L., & Barbaro, J. F. (1964). The enzymatic hydrolysis of p-nitrophenyl ethyl phosphonates by mammalian plasmas. Biochemical Pharmacology, 13(8), 1219-1227. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl alcohol. PubChem Compound Database. [Link]

-

Chen, Z., & Raushel, F. M. (2012). Enzymes for the Homeland Defense: Optimizing Phosphotriesterase for the Hydrolysis of Organophosphate Nerve Agents. Biochemistry, 51(32), 6463-6475. [Link]

-

Hong, S. B., & Raushel, F. M. (1999). Stereochemical constraints on the substrate specificity of phosphotriesterase. Biochemistry, 38(4), 1159-1165. [Link]

-

Wikipedia contributors. (2023). 3-Nitrobenzyl alcohol. Wikipedia, The Free Encyclopedia. [Link]

-

Xinxiang Juyuan Biological Technology Co., Ltd. (n.d.). P-Nitrobenzyl Alcohol. [Link]

-

Ribitsch, D., Heumann, S., & Trotscha, E. (2012). Hydrolysis of polyethyleneterephthalate by p-nitrobenzylesterase from Bacillus subtilis. Biotechnology Journal, 7(8), 1054-1059. [Link]

-

Paukner, R., & Shuman, S. (2012). Requirements for hydrolysis of p-nitrophenyl phenylphosphonate. RNA, 18(8), 1547-1556. [Link]

-

Chemdad Co., Ltd. (n.d.). TRIS(4-NITROPHENYL) PHOSPHATE. [Link]

Sources

- 1. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of the phosphotriesterase from Pseudomonas diminuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 66777-93-3 [amp.chemicalbook.com]